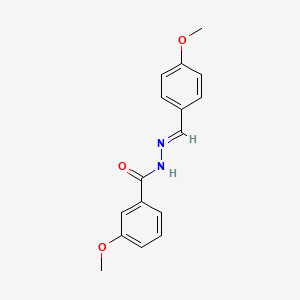
3-methoxy-N'-(4-methoxybenzylidene)benzohydrazide
Descripción general
Descripción
Synthesis Analysis The synthesis of benzohydrazide derivatives, such as those related to “3-methoxy-N'-(4-methoxybenzylidene)benzohydrazide,” typically involves condensation reactions of methoxybenzaldehyde with benzohydrazide derivatives. This process yields compounds with significant yields, emphasizing the efficient synthesis of such compounds from readily available starting materials (Suzana et al., 2022).
Molecular Structure Analysis The molecular structure of related benzohydrazide compounds is characterized by their crystalline nature and the presence of specific functional groups, which are confirmed through techniques like single crystal X-ray diffraction. These structures often exhibit trans configurations about the C=N double bond, with dihedral angles indicating the spatial arrangement of benzene rings (Cao, 2009).
Chemical Reactions and Properties Benzohydrazide derivatives engage in a variety of chemical reactions, forming complexes with metals or undergoing further condensation reactions. Their chemical properties are influenced by the substituents on the benzene rings, affecting their reactivity and the nature of the products formed (Qu et al., 2015).
Physical Properties Analysis The physical properties of these compounds, such as melting points and solubility, are significantly influenced by the nature and position of substituents on the aromatic rings. These properties are crucial for determining the compound's suitability for further applications (Suzana et al., 2022).
Chemical Properties Analysis The chemical properties, including reactivity and stability, are determined by structural features such as electron-donating methoxy groups and the hydrazone moiety. These characteristics play a vital role in the compound's interactions and its potential as a precursor for more complex chemical syntheses (Alotaibi et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : This compound and its derivatives are often synthesized through condensation reactions, starting from materials like methylbenzoate (Suzana et al., 2022). These syntheses involve multiple stages, including reactions with hydrazine hydrate and benzaldehyde/4-methoxybenzaldehyde.
- Structural Analysis : Spectroscopic methods like UV-VIS, FT-IR, and NMR spectroscopy are commonly used for structural identification and confirmation (Suzana et al., 2022).
Antioxidant and Biological Activities
- Antioxidant Behavior : A theoretical study indicated that derivatives of this compound display antioxidant behavior. This study used methods like bond dissociation enthalpy and proton affinity to understand the compound's antioxidant mechanism (Ardjani & Mekelleche, 2017).
- Xanthine Oxidase Inhibition : Some derivatives have shown xanthine oxidase inhibitory activities, which are important in managing diseases like gout. These compounds were also studied using docking simulations to understand their interactions with xanthine oxidase (Han, Guo & Xue, 2022).
Molecular Docking and Computational Studies
- Antituberculosis Potential : Molecular docking studies have been performed to analyze the antituberculosis aspects against specific proteins. This involves understanding how these compounds interact with biological targets (Maheswari & Manjula, 2016).
Structural and Chemical Analysis
- Crystal Structure Analysis : The crystal structures of derivatives have been determined, which is crucial for understanding their chemical properties and potential applications (Prachumrat et al., 2018).
Pharmaceutical and Therapeutic Applications
- Insulin-Mimetic Tests : Some complexes involving derivatives of this compound have shown insulin-mimetic properties, suggesting potential applications in diabetes treatment (Lei et al., 2016).
Catalytic Properties
- Oxidation of Olefins : Mo(VI) complexes derived from similar compounds have been shown to catalyze the oxidation of olefins, indicating potential industrial applications (Peng, 2017).
Propiedades
IUPAC Name |
3-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-8-6-12(7-9-14)11-17-18-16(19)13-4-3-5-15(10-13)21-2/h3-11H,1-2H3,(H,18,19)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZMFAMSVSXLOX-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



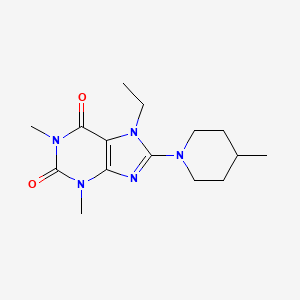
![methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5553020.png)
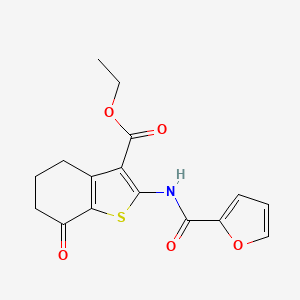
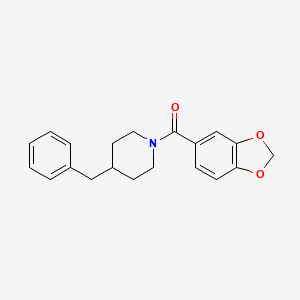
![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5553059.png)

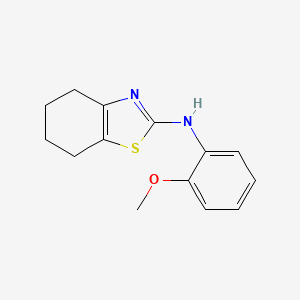

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)
![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)


![1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5553126.png)
![5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)